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Compound of Interest

Compound Name: Azido-PEG35-amine

Cat. No.: B3117992 Get Quote

Introduction

Site-specific protein modification is a critical tool in drug development, diagnostics, and

fundamental research. The ability to covalently attach moieties such as polyethylene glycol

(PEG), fluorescent dyes, or cytotoxic drugs to a specific location on a protein allows for the

creation of highly defined bioconjugates with improved therapeutic properties and

functionalities. Azido-PEG35-amine is a versatile heterobifunctional linker that facilitates a two-

step protein modification strategy. This reagent contains an amine-reactive group for initial

protein conjugation and a terminal azide group for subsequent bioorthogonal "click chemistry"

reactions.

The first step involves the reaction of an activated ester form of Azido-PEG35-amine (e.g.,

Azido-PEG35-NHS ester) with primary amines on the protein, primarily the ε-amino group of

lysine residues and the N-terminal α-amino group. This reaction forms a stable amide bond,

incorporating the azide-PEG linker onto the protein. The PEG component enhances solubility

and can reduce steric hindrance.

The second step utilizes the azide group in a highly specific and efficient click chemistry

reaction. The two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow

for the covalent attachment of a molecule of interest containing a compatible alkyne or

cyclooctyne functional group, respectively. This two-step approach provides a powerful platform

for creating well-defined and homogeneous protein conjugates.[1][2][3]
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Key Applications

PEGylation: The attachment of PEG chains to therapeutic proteins can enhance their

solubility, increase their stability against proteolytic degradation, reduce immunogenicity, and

extend their circulation half-life.[4][5]

Antibody-Drug Conjugates (ADCs): Azido-PEG35-amine can be used to link potent

cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

Protein Labeling and Imaging: Fluorescent dyes or imaging agents can be conjugated to

proteins for use in in vitro and in vivo imaging studies to track their localization and

dynamics.

Biomaterial Modification: The surface of biomaterials can be functionalized with proteins to

improve their biocompatibility and performance.

Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Protein with
Azido-PEG35-NHS Ester
This protocol describes the initial labeling of a protein with an N-hydroxysuccinimide (NHS)

ester-activated Azido-PEG35-amine, targeting primary amines.

Materials:

Protein of interest

Azido-PEG35-NHS Ester

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Desalting columns or dialysis equipment for purification
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Procedure:

Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 2-10

mg/mL.

Reagent Preparation: Immediately before use, dissolve the Azido-PEG35-NHS ester in a

small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

Labeling Reaction:

While gently vortexing the protein solution, slowly add a 5 to 20-fold molar excess of the

dissolved Azido-PEG35-NHS ester. The optimal molar ratio should be determined

empirically for each protein.

Incubate the reaction for 1-2 hours at room temperature with continuous stirring.

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration

of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room

temperature.

Purification: Remove the excess, unreacted Azido-PEG35-amine and byproducts using a

desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-

functionalized protein prepared in Protocol 1.

Materials:

Azide-labeled protein

Alkyne-containing molecule of interest

Copper(II) sulfate (CuSO4)

Sodium Ascorbate
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Copper ligand (e.g., THPTA or TBTA)

Reaction Buffer: PBS or other suitable non-amine, non-thiol containing buffer

Procedure:

Reagent Preparation:

Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g.,

water or DMSO).

Prepare fresh stock solutions of 50 mM CuSO4 in water and 50 mM Sodium Ascorbate in

water.

Prepare a 10 mM stock solution of the copper ligand in DMSO.

Reaction Setup:

In a microcentrifuge tube, combine the azide-labeled protein and a 2 to 10-fold molar

excess of the alkyne-containing molecule.

Catalyst Addition: Add the catalyst components to the reaction mixture in the following order,

with gentle mixing after each addition:

Copper ligand to a final concentration of 0.1 mM.

CuSO4 to a final concentration of 1 mM.

Sodium Ascorbate to a final concentration of 1 mM.

Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be

monitored by SDS-PAGE or mass spectrometry.

Purification: Purify the protein conjugate using a desalting column, dialysis, or other

appropriate chromatography method to remove the catalyst and excess reagents.
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Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol describes the copper-free click chemistry reaction for conjugating a cyclooctyne-

containing molecule to the azide-functionalized protein.

Materials:

Azide-labeled protein

Cyclooctyne-containing molecule (e.g., DBCO, DIBO)

Reaction Buffer: PBS or other suitable buffer

Procedure:

Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing molecule in an

appropriate solvent.

Reaction Setup:

In a microcentrifuge tube, combine the azide-labeled protein and a 2 to 5-fold molar

excess of the cyclooctyne-containing molecule.

Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C. The reaction

progress can be monitored by analytical techniques such as SDS-PAGE.

Purification: Purify the final protein conjugate using a desalting column, dialysis, or another

suitable chromatography technique to remove any unreacted cyclooctyne reagent.

Quantitative Data
The efficiency of protein labeling with Azido-PEG35-amine and subsequent click chemistry

can be assessed by various analytical techniques. The degree of labeling (DoL), which is the

average number of conjugated molecules per protein, is a key parameter.
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Parameter Method Typical Range Reference

Amine-Reactive

Labeling Efficiency
Mass Spectrometry

2-8 azides per

antibody

Click Reaction

Efficiency (CuAAC)

SDS-PAGE with

fluorescent alkyne
>95% conversion

Click Reaction

Efficiency (SPAAC)
Mass Spectrometry >90% conversion

Final Conjugate Purity
Size Exclusion

Chromatography
>98%

Note: The optimal conditions and resulting efficiencies can vary significantly depending on the

protein, the linker, and the specific reaction conditions.
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Caption: Overall workflow for two-step protein modification.
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Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
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Caption: Decision tree for site-specific protein modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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